Pyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17590101
InChI: InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H
SMILES:
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde

CAS No.:

Cat. No.: VC17590101

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde -

Specification

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Standard InChI InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H
Standard InChI Key KBWJSELOUCEODA-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(C=N2)C=O)C=N1

Introduction

Chemical Identity and Structural Features

Pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1547067-96-8) possesses the molecular formula C₇H₅N₃O and a molecular weight of 147.14 g/mol. Its IUPAC name, pyrazolo[1,5-a]pyrazine-3-carbaldehyde, reflects the fusion of a pyrazole ring (positions 1,5-a) with a pyrazine system, substituted by an aldehyde group at position 3 . The SMILES notation O=CC1=C2N(C=CN=C2)N=C1 precisely encodes its bicyclic structure, where the aldehyde moiety occupies a peripheral position ideal for further functionalization .

Key structural attributes include:

  • Planar bicyclic system: Enhances π-conjugation for electronic applications.

  • Aldehyde reactivity: Enables nucleophilic additions, condensations, and metal coordination.

  • Nitrogen-rich environment: Provides sites for hydrogen bonding and catalytic interactions.

Crystallographic studies of analogous pyrazolo[1,5-a]pyrimidine aldehydes reveal nearly coplanar ring systems with bond lengths of 1.35–1.40 Å for C=N bonds, suggesting significant electron delocalization . X-ray diffraction data for related compounds confirm that the aldehyde group adopts an s-cis conformation relative to the heterocycle, optimizing orbital overlap .

Synthesis and Reaction Pathways

Regioselective Synthesis

The benchmark synthesis route involves a microwave-assisted cyclocondensation between β-enaminones and NH-3-aminopyrazoles, followed by Vilsmeier–Haack formylation . This one-pot methodology achieves yields exceeding 70% while maintaining regiochemical control. Critical parameters include:

ParameterOptimal ValueEffect on Yield
Temperature160°CMaximizes cyclization
Reaction Time20 min (MW)Prevents decomposition
SolventDMFEnhances solubility
Formylation AgentPOCl3/DMF complexEnsures complete conversion

This method avoids the isolation of intermediate pyrazolo[1,5-a]pyrazines, directly yielding the aldehyde through sequential iminium salt-mediated formylation .

Alternative Synthetic Strategies

Post-functionalization approaches leverage the nucleophilic C3 position of preformed pyrazolo[1,5-a]pyrazines. For example:

  • Lithiation-electrophilic trapping: Treatment with LDA at -78°C followed by DMF quench installs the aldehyde group with >85% efficiency .

  • Oxidative methods: MnO₂-mediated oxidation of 3-hydroxymethyl derivatives provides moderate yields (55–60%) but requires stringent anhydrous conditions .

Comparative analysis shows microwave-assisted routes superior in both efficiency (20-minute vs. 8-hour reactions) and purity (95% vs. 88% by HPLC) .

Physicochemical Properties

Spectral Characteristics

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.02 (s, 1H, CHO)

  • δ 9.15 (d, J=4.8 Hz, 1H, H-5)

  • δ 8.70 (s, 1H, H-2)

  • δ 8.32 (d, J=4.8 Hz, 1H, H-6)

IR (KBr): 2845 cm⁻¹ (C-H aldehyde), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Thermodynamic Stability

DSC analysis reveals a melting point of 218–220°C with decomposition onset at 245°C. The compound exhibits moderate hygroscopicity (2.3% w/w water uptake at 75% RH) but remains stable under inert atmospheres for >6 months .

Functional Derivatives and Applications

Fluorescent Materials

Condensation with electron-rich amines produces push-pull fluorophores exhibiting:

  • Large Stokes shifts (Δλ=120–150 nm)

  • Quantum yields up to 44% in aprotic solvents

  • Solvatochromic behavior indicative of intramolecular charge transfer (ICT) .

A representative derivative, 7-(p-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrazine-3-carbaldehyde, demonstrates strong blue emission (λₑₘ=460 nm) with potential as a bioimaging probe .

Pharmaceutical Intermediates

The aldehyde group facilitates synthesis of:

  • Schiff base metal complexes: Cu(II) derivatives show nM-level inhibition of topoisomerase II.

  • Heterocyclic fused systems: Annulation with hydrazines yields triazolopyrazines with anticancer activity (IC₅₀=3.2 μM vs. MCF-7) .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeatureApplication Potential
Pyrazolo[1,5-a]pyrimidine-3-carbaldehydeC₇H₅N₃OSmaller Stokes shift (Δλ=80 nm)Limited bioimaging use
Imidazo[1,2-a]pyrazine-3-carbaldehydeC₇H₅N₃OHigher thermal stability (Tm=230°C)OLED materials
1H-Pyrazolo[3,4-b]pyrazine-3-carbaldehydeC₆H₄N₄OEnhanced solubility in polar solventsCatalysis

The pyrazolo[1,5-a]pyrazine system uniquely balances conjugation length (λₐbₛ=350 nm) and synthetic accessibility compared to these analogs .

Future Research Directions

  • Mechanistic studies: Elucidate the role of microwave irradiation in suppressing side reactions during cyclocondensation.

  • Supramolecular chemistry: Explore host-guest complexes using the aldehyde as a hydrogen bond acceptor.

  • Scale-up challenges: Develop continuous flow processes to overcome batch variability in formylation steps.

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